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Compound of Interest

Compound Name: GBR 12783

Cat. No.: B1139405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of GBR 12783
and its key structural analogs, GBR 12909 and GBR 12935. These compounds are potent and

selective inhibitors of the dopamine transporter (DAT), making them valuable tools in

neuroscience research and potential therapeutic agents. This document summarizes key

quantitative data, details common experimental methodologies, and visualizes the underlying

mechanism of action.

Pharmacological Profile: A Quantitative Comparison
The primary pharmacological target of GBR 12783 and its analogs is the dopamine transporter

(DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft

into the presynaptic neuron. Inhibition of DAT leads to increased extracellular dopamine levels,

thereby enhancing dopaminergic neurotransmission. The affinity and selectivity of these

compounds for DAT, as well as for the serotonin (SERT) and norepinephrine (NET)

transporters, are crucial determinants of their overall pharmacological effects.
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Compound Target
Binding
Affinity (Ki,
nM)

Dopamine
Uptake
Inhibition
(IC50, nM)

Selectivity
(DAT vs.
SERT/NET)

GBR 12783 DAT ~1.6 1.8

High for DAT. 18-

90 fold less

effective against

NE uptake and

85-300 fold less

effective against

5HT uptake.[1]

GBR 12909

(Vanoxerine)
DAT ~1 1-6

Highly selective

for DAT. Over

100-fold lower

affinity for NET

and SERT.

GBR 12935 DAT 5.5 1-6
Highly selective

for DAT.

Note: Ki and IC50 values can vary between studies depending on the experimental conditions,

such as tissue preparation and radioligand used. The data presented here are representative

values from the cited literature.

Key Pharmacological Differences
While all three compounds are potent DAT inhibitors, subtle structural variations lead to

differences in their pharmacological profiles:

GBR 12909 (Vanoxerine) is a notable analog that has been investigated for its potential as a

treatment for cocaine addiction. It exhibits a high affinity and slow dissociation from the

dopamine transporter.

GBR 12935 is another widely used analog in research, often in its tritiated form ([³H]GBR

12935), as a radioligand for labeling the dopamine transporter in binding assays.
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Studies have shown that while the binding properties of GBR 12909 and GBR 12935 are

nearly identical, they can have different effects in biological systems. For instance, GBR

12909 was found to enhance the neurotoxicity of the HIV-1 Tat protein in midbrain neuron

cultures, whereas another DAT inhibitor, WIN 35428, did not show the same effect.

Interestingly, GBR 12909 and GBR 12935 have also been shown to inhibit dopamine uptake

into brain synaptic vesicles, although at higher concentrations than those required for

inhibiting neuronal uptake. This suggests a secondary mechanism of action that could

contribute to their overall pharmacological effects.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize GBR 12783
and its analogs.

Radioligand Binding Assay for Dopamine Transporter
Affinity
This assay measures the affinity of a compound for the dopamine transporter by competing

with a radiolabeled ligand that specifically binds to DAT.

Materials:

Rat striatal tissue

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

[³H]GBR 12935 (Radioligand)

Unlabeled GBR 12783 or its analogs (competitor)

Nonspecific binding control (e.g., a high concentration of a known DAT inhibitor like

mazindol)

Glass fiber filters

Scintillation cocktail and counter
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Procedure:

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold

homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell

debris. Centrifuge the resulting supernatant at high speed to pellet the membranes

containing the dopamine transporters. Wash the pellet by resuspension and centrifugation.

Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]GBR

12935 and varying concentrations of the unlabeled test compound (e.g., GBR 12783 or its

analogs). Include a set of tubes with [³H]GBR 12935 and a high concentration of a

nonspecific binding agent to determine nonspecific binding.

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 0-4°C) for a set

period to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the

bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound

radioactivity.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the

total binding. Determine the IC50 value (the concentration of the competitor that inhibits 50%

of the specific binding of the radioligand) by nonlinear regression analysis. The Ki value can

then be calculated using the Cheng-Prusoff equation.

Synaptosomal Dopamine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine into

synaptosomes, which are resealed nerve terminals that contain functional dopamine

transporters.

Materials:

Rat striatal tissue
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Sucrose buffer (e.g., 0.32 M sucrose)

Krebs-Ringer buffer

[³H]Dopamine

GBR 12783 or its analogs

Nonspecific uptake control (e.g., incubation at 0-4°C or in the presence of a known DAT

inhibitor)

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer.

Centrifuge the homogenate at low speed to remove larger cellular debris. Centrifuge the

supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal

pellet in Krebs-Ringer buffer.

Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of the test

compound (GBR 12783 or its analogs) for a short period.

Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of

[³H]Dopamine to the synaptosomal suspension.

Incubation: Incubate the mixture for a short time (e.g., 5 minutes) at 37°C to allow for

dopamine uptake.

Termination of Uptake: Stop the uptake process by rapidly adding a large volume of ice-cold

buffer and filtering the mixture through glass fiber filters.

Washing and Quantification: Wash the filters with ice-cold buffer to remove extracellular

[³H]Dopamine. Measure the radioactivity retained on the filters, which represents the amount

of [³H]Dopamine taken up by the synaptosomes, using a scintillation counter.
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Data Analysis: Determine the IC50 value, which is the concentration of the test compound

that inhibits 50% of the specific dopamine uptake.

Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and experimental workflow related

to the pharmacological action of GBR 12783 and its analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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